1,4-Diphenylbutadiyne
Overview
Description
1,4-Diphenylbutadiyne, also known as diphenyldiacetylene, is a hydrocarbon with the chemical formula C₁₆H₁₀. It belongs to the diyne chemical class and is characterized by two phenyl groups attached to a butadiyne backbone. This compound is notable for its conjugated system, which imparts unique electronic properties.
Mechanism of Action
Target of Action
1,4-Diphenylbutadiyne is a hydrocarbon with the formula (C6H5C2)2 . It is a member of the diyne chemical class . The primary targets of this compound are metal-alkyne complexes . It forms a variety of these complexes, one example being the organonickel complex (C5H5Ni)4C4(C6H5)2 .
Mode of Action
The compound interacts with its targets through a process known as Glaser coupling . This is a type of oxidative homocoupling that produces a 1,3-diyne from two terminal alkynes . The reaction is facilitated by a copper(I) catalyst and oxygen or an oxidizing agent .
Biochemical Pathways
It’s known that the compound can undergo uv irradiation with olefins such as 2,3-dimethyl-2-butene, 1,4-cyclohexadiene, and dimethyl fumarate to yield cross-cycloaddition products .
Pharmacokinetics
It’s known that the compound is soluble in dichloromethane , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of covalent bonds with metal-alkyne complexes . This interaction can lead to the production of various compounds, depending on the specific targets involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pressure can induce polymerization of the compound, leading to the formation of polymeric materials with extended carbon skeletons . Furthermore, the compound’s reactivity can be influenced by factors such as temperature, solvent, and the presence of light .
Biochemical Analysis
Biochemical Properties
1,4-Diphenylbutadiyne plays a crucial role in biochemical reactions, particularly in the formation of metal-alkyne complexes. It interacts with various enzymes and proteins, facilitating the formation of organonickel complexes such as (C5H5Ni)4C4(C6H5)2 . These interactions are essential for understanding the compound’s role in catalysis and other biochemical processes. The nature of these interactions involves the binding of this compound to metal centers, which can influence the reactivity and stability of the resulting complexes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metal ions can lead to changes in cellular redox states, impacting oxidative stress responses and metabolic pathways . Additionally, this compound’s role in forming metal-alkyne complexes can affect the activity of enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various biochemical reactions, influencing enzyme activity and gene expression . The binding interactions between this compound and metal centers can lead to enzyme inhibition or activation, depending on the specific metal and reaction conditions . This compound’s ability to modulate enzyme activity is crucial for understanding its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its activity in forming metal-alkyne complexes, although some degradation may occur over extended periods . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the formation of metal-alkyne complexes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and disruption of cellular metabolism . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interaction with metal ions. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, its interaction with metal centers can affect the activity of enzymes involved in oxidative phosphorylation and other metabolic processes . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are important for understanding its bioavailability and activity in biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenylbutadiyne can be synthesized through various methods, with the Glaser coupling of phenylacetylene being one of the most common. This reaction involves the oxidative coupling of phenylacetylene in the presence of a copper(I) catalyst and an oxidant, typically oxygen or air. The reaction conditions usually include a solvent such as pyridine or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Another method involves the coupling reactions of alkynylsilanes mediated by a copper(I) salt. This method allows for the synthesis of conjugated diynes and disubstituted ethynes under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the Glaser coupling or similar coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylbutadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diphenylbutene or diphenylbutane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Diphenylbutadiyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its conjugated system makes it useful in the study of electronic properties and conductive materials.
Biology: The compound has been investigated for its potential phototoxic properties, which could be useful in developing new photodynamic therapy agents.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Comparison with Similar Compounds
1,4-Diphenylbutadiyne can be compared with other similar compounds, such as:
1,4-Diphenyl-1,3-butadiene: This compound has a similar structure but contains double bonds instead of triple bonds. It exhibits different electronic properties and reactivity.
Diphenylacetylene: This compound has a single triple bond between the phenyl groups, making it less conjugated than this compound.
1,4-Bis(phenylethynyl)benzene: This compound has an extended conjugated system, which can lead to different electronic and optical properties.
The uniqueness of this compound lies in its specific conjugated system, which imparts distinct electronic properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-phenylbuta-1,3-diynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-09-5 | |
Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8061264 | |
Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [MSDSonline] | |
Record name | 1,4-Diphenylbutadiyne | |
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CAS No. |
886-66-8 | |
Record name | 1,4-Diphenyl-1,3-butadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Diphenylbutadiyne | |
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Record name | 1,4-Diphenylbutadiyne | |
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Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |
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Record name | 1,4-DIPHENYLBUTADIYNE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Diphenylbutadiyne?
A1: this compound has the molecular formula C16H10 and a molecular weight of 202.26 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: Spectroscopically, this compound exhibits characteristic absorption bands related to its conjugated system. Vibrational modes of the C≡C stretching and phenyl ring motions are evident in its Infrared and Raman spectra. [, , ] , , Studies on its excited states, including the lowest excited triplet state, radical cation, and radical anion, have been conducted using time-resolved resonance Raman spectroscopy. [, ] ,
Q3: How does the presence of phenyl rings in this compound affect its properties?
A3: The two phenyl rings in this compound participate in conjugation with the butadiyne moiety, influencing the compound's electronic structure, absorption spectrum, and reactivity. [, ] , This conjugation also plays a crucial role in its photochemical behavior and its ability to form complexes with transition metals.
Q4: How is this compound used in material science?
A4: this compound serves as a building block in the synthesis of various materials. It can be polymerized to create conjugated polymers with potential applications in electronics and photonics. [, ] , Its ability to form complexes with metals makes it valuable in organometallic chemistry and materials science.
Q5: Can this compound participate in catalytic reactions?
A5: While this compound itself is not a catalyst, it is often used as a substrate or a building block in various catalytic reactions. For example, it can undergo palladium-catalyzed insertion reactions with alkynes, leading to the formation of bicyclic compounds. []
Q6: How is this compound employed in the context of catalytic systems?
A6: this compound can be used as a ligand in transition metal complexes that act as catalysts. For instance, it can bridge two cobalt centers in a binuclear complex, demonstrating its ability to coordinate with metals and potentially influence catalytic activity. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its electronic structure, excited states, and interactions with other molecules. [, , ] , ,
Q8: What insights have computational studies provided into the reactivity of this compound?
A8: DFT calculations have been instrumental in understanding the reaction mechanisms and regioselectivity of reactions involving this compound. For example, in the context of its hydrogenation, DFT has been used to elucidate the energetics of different reaction pathways. []
Q9: How does modifying the structure of this compound impact its properties?
A9: Structural modifications to this compound can significantly alter its reactivity and physical properties. For example, changing the substituents on the phenyl rings or introducing heteroatoms into the conjugated backbone can influence its electronic structure, conjugation length, and steric hindrance, thereby affecting its photochemical behavior, complexation ability, and applications in materials science.
Q10: What is the nature of this compound's excited states, and how do they influence its reactivity?
A10: this compound exhibits rich photochemistry due to its conjugated π-electron system. Upon absorption of light, it transitions to excited singlet and triplet states, which can undergo various deactivation pathways, including fluorescence, phosphorescence, and intersystem crossing. These excited states play a crucial role in its photochemical reactions, such as [2+2] cycloadditions with olefins. [, , ] , ,
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